molecular formula C21H18O3 B2702943 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one CAS No. 858763-21-0

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2702943
CAS No.: 858763-21-0
M. Wt: 318.372
InChI Key: JIYJZJBOZSXHJM-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves the construction of the benzofuran and chromenone rings. One common method is the free radical cyclization cascade, which is effective for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzofuran and chromenone rings makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-11-5-6-18-15(7-11)14(4)21(24-18)17-10-20(22)23-19-9-13(3)12(2)8-16(17)19/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYJZJBOZSXHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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